N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide
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Overview
Description
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide is a synthetic organic compound characterized by its complex molecular structure This compound features a pyrrolidinone ring substituted with a chlorophenyl group and an ethoxyphenyl acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. This can be achieved through the reaction of a γ-lactam with a chlorophenyl derivative under acidic or basic conditions.
Substitution Reactions: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where a chlorinated aromatic compound reacts with the pyrrolidinone intermediate.
Acetamide Formation: The final step involves the acylation of the pyrrolidinone derivative with an ethoxyphenyl acetic acid derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated aromatic compounds with nucleophiles like amines or thiols.
Major Products
Oxidation: Carboxylic acids, ketones, or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-methoxyphenyl)acetamide
- N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-hydroxyphenyl)acetamide
Uniqueness
N-(1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)-2-(4-ethoxyphenyl)acetamide is unique due to the presence of both chlorophenyl and ethoxyphenyl groups, which confer distinct chemical properties and potential biological activities. Its specific substitution pattern and functional groups make it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(4-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O3/c1-2-26-18-9-3-14(4-10-18)11-19(24)22-16-12-20(25)23(13-16)17-7-5-15(21)6-8-17/h3-10,16H,2,11-13H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTFSOSURCMVOBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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